molecular formula C11H13N3 B1434851 2-Methyl-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile CAS No. 1601948-35-9

2-Methyl-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile

Cat. No.: B1434851
CAS No.: 1601948-35-9
M. Wt: 187.24 g/mol
InChI Key: VTUFIYJHUFAUTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidine moiety and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile typically involves the reaction of 2-methyl-6-chloropyridine-4-carbonitrile with pyrrolidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrile group to primary amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce primary amines.

Scientific Research Applications

2-Methyl-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine moiety can enhance the binding affinity of the compound to its targets, while the nitrile group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-(piperidin-1-yl)pyridine-4-carbonitrile: Similar structure but with a piperidine ring instead of pyrrolidine.

    2-Methyl-6-(morpholin-1-yl)pyridine-4-carbonitrile: Contains a morpholine ring instead of pyrrolidine.

    2-Methyl-6-(azepan-1-yl)pyridine-4-carbonitrile: Features an azepane ring instead of pyrrolidine.

Uniqueness

2-Methyl-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties that can influence its reactivity and binding interactions. This makes it a valuable scaffold for designing compounds with tailored biological activities.

Properties

IUPAC Name

2-methyl-6-pyrrolidin-1-ylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9-6-10(8-12)7-11(13-9)14-4-2-3-5-14/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUFIYJHUFAUTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)N2CCCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Methyl-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-Methyl-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile
Reactant of Route 4
2-Methyl-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-Methyl-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-Methyl-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.